Direct α-Glucosidase Inhibition: Defining Isohericerin's Potency as a Baseline Reference
Isohericerin is established as a direct inhibitor of α-glucosidase with a well-defined IC50, providing a critical baseline for evaluating more potent synthetic or natural analogs. While Isohericerin shows an IC50 of 5.3 µM, the closely related compound N-de-phenylethyl isohericerin exhibits a comparable IC50 of 5.4 µM, and more complex derivatives like erinacerin B are significantly more potent with an IC50 of 1.7 µM . This data positions Isohericerin as a fundamental reference compound of moderate potency, essential for structure-activity relationship (SAR) studies aimed at developing more effective inhibitors.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5.3 µM |
| Comparator Or Baseline | N-de-phenylethyl isohericerin (5.4 µM) and Erinacerin B (1.7 µM) |
| Quantified Difference | Isohericerin is 3.1-fold less potent than Erinacerin B but equivalent to N-de-phenylethyl isohericerin. |
| Conditions | In vitro α-glucosidase enzyme assay |
Why This Matters
This establishes Isohericerin as the specific, moderate-potency comparator required for SAR studies, preventing the erroneous use of high-potency analogs as a baseline.
